molecular formula C6H9N3O B6332096 6-Aminopyrimidine-4-ethanol CAS No. 1557697-88-7

6-Aminopyrimidine-4-ethanol

Cat. No. B6332096
CAS RN: 1557697-88-7
M. Wt: 139.16 g/mol
InChI Key: HKVBXSQWZFJRPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Aminopyrimidine-4-ethanol is a chemical compound with the CAS Number: 1557697-88-7 . It has a molecular weight of 139.16 and its IUPAC name is 2-(6-aminopyrimidin-4-yl)ethan-1-ol . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H9N3O/c7-6-3-5(1-2-10)8-4-9-6/h3-4,10H,1-2H2,(H2,7,8,9) . This code provides a specific textual identifier for the compound’s molecular structure.

Safety and Hazards

The compound has a GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 , indicating that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 6-Aminopyrimidine-4-ethanol are not available, research in the field of pyrimidines suggests potential for the development of new pyrimidines as anti-inflammatory agents . This could potentially include this compound.

properties

IUPAC Name

2-(6-aminopyrimidin-4-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c7-6-3-5(1-2-10)8-4-9-6/h3-4,10H,1-2H2,(H2,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKVBXSQWZFJRPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN=C1N)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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